Bms 182874

Receptor Pharmacology Cardiovascular Disease Target Engagement

BMS 182874 [5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide] is a potent, competitive, orally active non-peptide ETA antagonist (Ki 48–61 nM) with >1,000-fold selectivity over ETB. Unlike dual antagonists (bosentan) or parenteral peptidic agents (BQ-123), BMS 182874 uniquely reverses established ET-1-mediated calcium signaling and supports chronic oral dosing (ED50 30 μmol/kg) via drinking water or gavage. Its distinct sensitivity to the Tyr129 receptor mutation makes it an irreplaceable probe for ETA structure-function studies. Choose BMS 182874 for reproducible, mechanistically unambiguous cardiovascular research with zero confounding ETB effects.

Molecular Formula C17H19N3O3S
Molecular Weight 345.4 g/mol
CAS No. 153042-42-3
Cat. No. B1667164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBms 182874
CAS153042-42-3
Synonyms5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide
5-DDINS
BMS 182874
BMS-182874
Molecular FormulaC17H19N3O3S
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C17H19N3O3S/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4/h5-10,19H,1-4H3
InChIKeyMJRGSRRZKSJHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS 182874 (CAS 153042-42-3): A Reference-Standard, Orally Active ETA Antagonist for Cardiovascular Research Procurement


BMS 182874 [5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide] is a potent, competitive, and orally active non-peptide antagonist of the endothelin A (ETA) receptor [1]. It exhibits a high affinity for ETA receptors with a binding constant (Ki) of 48–61 nM, while showing negligible affinity for ETB receptors (Ki > 50 μM), resulting in a >1,000-fold selectivity for the ETA subtype . This compound is a foundational tool for elucidating the pathophysiological role of the endothelin system in cardiovascular disease models.

BMS 182874: Why In-Class or Non-Peptide ETA Antagonists Are Not Interchangeable


The functional and binding properties of endothelin receptor antagonists are not uniform, making generic substitution a significant scientific risk. BMS 182874 distinguishes itself from both peptidic antagonists (e.g., BQ-123) and other non-peptidic agents (e.g., bosentan) through a combination of high ETA/ETB selectivity, oral bioavailability, and a unique ability to reverse established ET-1 signaling. For instance, bosentan and SB 209670 are dual ETA/ETB antagonists with different selectivity profiles, while peptidic agents like BQ-123 cannot be administered orally and have a fundamentally different pharmacological effect on calcium signaling in human vascular smooth muscle cells [1].

BMS 182874: A Quantified, Comparator-Based Evidence Guide for Scientific Selection


BMS 182874 Exhibits >1000-Fold Selectivity for ETA over ETB Receptors

BMS 182874 demonstrates a high degree of selectivity for the ETA receptor subtype, a key differentiator from non-selective or dual antagonists. In competitive binding assays using human ETA receptors, BMS 182874 had a Ki of 48 nM, whereas its Ki for ETB receptors was >50,000 nM. This >1000-fold selectivity window is significantly larger than that of the dual antagonist bosentan, which has a Kd of 12.5 nM for ETA and 1.1 μM for ETB, an 88-fold difference [1]. This high selectivity allows for the specific interrogation of ETA-mediated pathways without confounding ETB receptor activation.

Receptor Pharmacology Cardiovascular Disease Target Engagement

BMS 182874 Demonstrates Functional Oral Bioactivity In Vivo with Quantified ED50

A key differentiator for BMS 182874 is its robust oral bioavailability, unlike peptidic ETA antagonists such as BQ-123. In vivo, oral administration of BMS 182874 to conscious, normotensive rats blunted the pressor response to exogenous ET-1 with an ED50 of 30 μmol/kg. Intravenous administration resulted in an ED50 of 24 μmol/kg [1]. This oral activity makes it suitable for chronic dosing studies, which is not feasible with injectable peptide antagonists.

Pharmacokinetics In Vivo Pharmacology Drug Discovery

BMS 182874 Reverses ET-1-Induced Sustained Calcium Increase, Whereas Peptidic Antagonists Only Prevent It

In a direct comparison of functional effects, BMS 182874 exhibits a distinct pharmacological advantage over peptidic ETA antagonists like BQ-123. In human aortic vascular smooth muscle cells (hVSMCs), BQ-123 (1 µM) was able to prevent an ET-1-induced sustained increase in cytosolic and nuclear calcium but failed to reverse it once established. In contrast, BMS-182874 (10 nM - 1 µM) both prevented and reversed the ET-1-induced sustained calcium increase [1]. This suggests a different mode of interaction with the receptor that may translate to superior efficacy in established pathological states.

Calcium Signaling Vascular Biology Mechanism of Action

BMS 182874 Binding Site Interaction at Tyr129 Differentiates It from Other Antagonists

Mutational analysis reveals that BMS 182874 engages the ETA receptor through a unique binding interaction not shared by other major antagonist classes. Substitution of the Tyr129 residue in the ETA receptor with phenylalanine (Phe) or tryptophan (Trp) reduced the binding affinity of BMS 182874 by 10-fold. In contrast, the binding affinities of BQ-123, bosentan, and SB 209670 were unaffected by this mutation [1]. This indicates that BMS 182874 forms a specific hydrogen bond interaction with the Tyr129 hydroxyl group, which is not critical for the binding of the other comparators.

Structural Biology Receptor Binding Molecular Pharmacology

BMS 182874 Does Not Elevate Plasma ET-1, Unlike the Dual Antagonist Bosentan

In an in vivo pig model, the pharmacological consequence of ETB receptor blockade is an increase in circulating plasma ET-1 levels. BMS 182874 (10 and 30 mg/kg i.v.), a selective ETA antagonist, decreased pulmonary and systemic vascular resistances without affecting plasma ET-1 levels. In contrast, the dual ETA/ETB antagonist bosentan (10 and 30 mg/kg i.v.) caused a similar hemodynamic effect but significantly increased circulating plasma ET-1 [1]. This confirms that BMS 182874's selectivity for ETA translates to a cleaner in vivo profile, avoiding a compensatory rise in its own ligand.

Pharmacodynamics Biomarkers In Vivo Selectivity

BMS 182874: Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Chronic In Vivo Studies of ETA-Mediated Cardiovascular Pathology

BMS 182874 is the preferred candidate for chronic, oral dosing studies in models of hypertension, cardiac hypertrophy, and vascular fibrosis. Its quantified oral ED50 (30 μmol/kg) and ability to be administered via drinking water or gavage enables long-term therapeutic protocols, as demonstrated in the DOCA-salt hypertensive rat model . This is in stark contrast to peptidic antagonists like BQ-123, which require parenteral administration, making them unsuitable for long-term studies.

Investigating Established or Ongoing Endothelin-1 Signaling

For studies focused on reversing established pathological signaling cascades, BMS 182874 offers a unique advantage over peptidic antagonists. Its demonstrated ability to both prevent and reverse an ET-1-induced sustained calcium increase in human vascular smooth muscle cells makes it a more relevant tool for disease models where the endothelin system is already active, such as established hypertension or post-ischemic injury.

Differentiating ETA vs. ETB Receptor Function in Mixed Cell Populations

In complex tissues or co-culture systems where both ETA and ETB receptors are present, BMS 182874's >1000-fold selectivity is essential. This high selectivity window allows researchers to confidently attribute observed effects to ETA receptor blockade. For example, it can be used to study ETA-mediated vasoconstriction in isolated vessels without confounding ETB-mediated vasodilation, a limitation when using less selective tools like bosentan or SB 209670 [3].

Pharmacological Tool for Studies on Receptor Binding and Specific Mutations

BMS 182874 serves as a structurally and mechanistically distinct probe for investigating the ETA receptor binding pocket. Its unique sensitivity to the Tyr129 mutation, a property not shared by BQ-123, bosentan, or SB 209670 , makes it a valuable control compound in studies of receptor structure-function relationships, ligand-receptor interactions, and the effects of specific receptor polymorphisms on antagonist binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bms 182874

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.